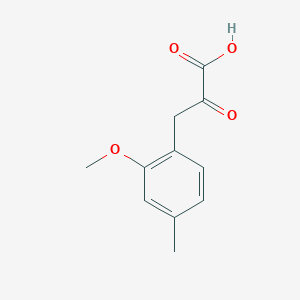![molecular formula C9H9BrN2O2 B13605724 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is a chemical compound with the molecular formula C9H9BrN2O2 It is a brominated derivative of the benzo[d][1,3]dioxole family, characterized by the presence of a bromine atom at the 8th position and a carboximidamide group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by the introduction of the carboximidamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The introduction of the carboximidamide group can be accomplished through the reaction of the brominated intermediate with cyanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with the removal of the bromine atom.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
科学的研究の応用
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carboximidamide group contributes to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a bromine atom at the 6th position instead of the 8th position.
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A compound with a carbaldehyde group instead of a carboximidamide group.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: A compound with a carboxylic acid group at the 5th position.
Uniqueness
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is unique due to the specific positioning of the bromine atom and the presence of the carboximidamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboximidamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H3,11,12) |
InChIキー |
PSMQLYOKDAJUMK-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



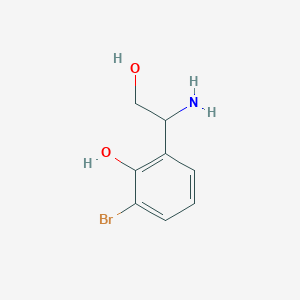

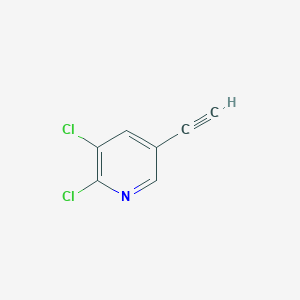
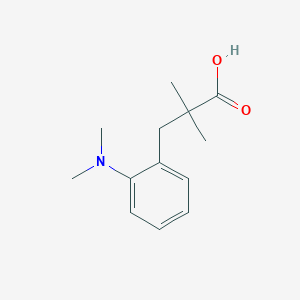
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
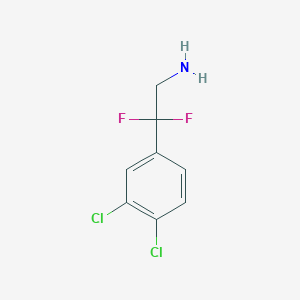
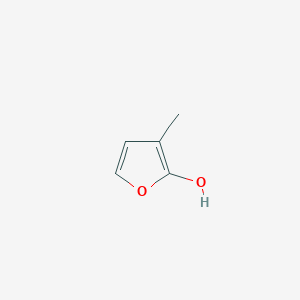
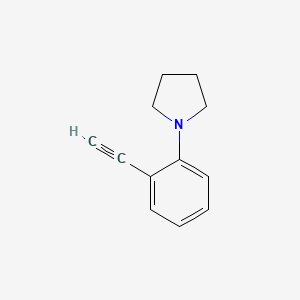

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
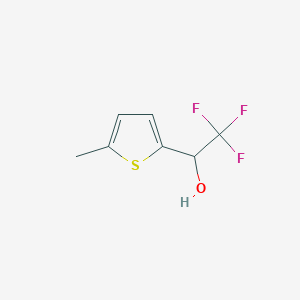
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
